molecular formula C22H28F3N5O3S B12385823 Antitubercular agent-38

Antitubercular agent-38

Cat. No.: B12385823
M. Wt: 499.6 g/mol
InChI Key: DCMWXYICNKPHGF-UHFFFAOYSA-N
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Description

Antitubercular agent-38 is a compound used in the treatment of tuberculosis, a disease caused by the bacterium Mycobacterium tuberculosis. This compound is part of a broader class of antitubercular agents that work by inhibiting various biological processes essential for the survival and replication of the bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-38 typically involves a multi-step process. One common method includes the reaction of substituted heteroaryl aldehyde with 2-acetyl pyrrole or thiazole in the presence of a base such as sodium hydroxide in ethanol at room temperature . This reaction is followed by the addition of substituted hydrazine hydrates, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions: Antitubercular agent-38 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antitubercular agent-38 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its effects on bacterial cell wall synthesis and protein synthesis.

    Medicine: Explored as a potential treatment for drug-resistant strains of Mycobacterium tuberculosis.

    Industry: Utilized in the development of new antitubercular drugs and formulations.

Comparison with Similar Compounds

    Isoniazid: Inhibits mycolic acid synthesis by targeting InhA.

    Rifampicin: Inhibits bacterial RNA synthesis by binding to RNA polymerase.

    Ethambutol: Inhibits arabinosyltransferases involved in cell wall biosynthesis.

    Pyrazinamide: Disrupts membrane transport and energy production in mycobacteria.

Uniqueness: Antitubercular agent-38 is unique in its specific targeting of the InhA enzyme, which makes it effective against drug-resistant strains of Mycobacterium tuberculosis. Its ability to inhibit multiple steps in the biosynthesis of mycolic acids provides a broader spectrum of activity compared to other antitubercular agents .

Properties

Molecular Formula

C22H28F3N5O3S

Molecular Weight

499.6 g/mol

IUPAC Name

2-[4-[(4,4-dimethylcyclohexyl)-methylamino]piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one

InChI

InChI=1S/C22H28F3N5O3S/c1-21(2)6-4-15(5-7-21)27(3)29-10-8-28(9-11-29)20-26-19(31)16-12-14(22(23,24)25)13-17(30(32)33)18(16)34-20/h12-13,15H,4-11H2,1-3H3

InChI Key

DCMWXYICNKPHGF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)N(C)N2CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-])C

Origin of Product

United States

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